molecular formula C17H23N3O2S B2928332 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 897487-72-8

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No.: B2928332
CAS No.: 897487-72-8
M. Wt: 333.45
InChI Key: YDFNNEWBHHVXRO-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one features a benzothiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. This heterocyclic system is conjugated to a piperazine ring, which is further acylated by a 2-methylpropan-1-one (isobutyryl) group. Such structural motifs are common in medicinal chemistry, where the benzothiazole moiety often enhances bioavailability and target binding, while the piperazine and acyl groups modulate solubility and pharmacokinetics .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-13(22-4)6-5-12(3)15(14)23-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFNNEWBHHVXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

    Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with piperazine under suitable conditions.

    Final modification: The resulting compound is further modified to introduce the methoxy and methyl groups at the desired positions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The target compound’s structural analogues differ primarily in:

  • Heterocyclic Core : Substitution of benzothiazole with quinazoline, thiazole, triazolopyrimidine, or other systems.
  • Substituents : Variations in electron-withdrawing/donating groups (e.g., -F, -OCH₃, -CH₃).
  • Linker Modifications : Alterations in the acyl group or additional functional groups (e.g., thioether, hydrochloride salts).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Biological Activity Reference
Target Compound C₁₈H₂₂N₃O₂S 349.45 4-Methoxy-7-methyl-benzothiazole, isobutyryl N/A Not specified N/A
1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)-2-methylpropan-1-one (Compound 7) C₁₉H₂₅N₅O₃ 375.43 Quinazoline (6,7-dimethoxy, 4-amino) 67 Antiviral (Influenza A)
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS 941909-05-3) C₂₁H₂₂FN₃O₂S₂ 431.6 6-Fluoro-benzothiazole, thioether linkage N/A Not specified
1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one C₁₈H₂₀FN₇O 369.4 Triazolopyrimidine, 4-fluorophenyl N/A Not specified
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride C₁₄H₂₄ClN₃O₂S 333.88 4-Methylthiazole, pentan-1-one N/A Not specified

Key Findings and Implications

Heterocyclic Core Modifications
  • Quinazoline vs. This correlates with its reported antiviral activity against Influenza A. In contrast, the benzothiazole in the target compound may improve metabolic stability due to its lipophilic nature, though specific activity data are lacking.
  • The thioether linker (-S-) may enhance oxidative stability compared to ether or amine linkers.
  • Triazolopyrimidine (CAS 923512-19-0, ) :

    • The triazolopyrimidine system is bulkier and more planar than benzothiazole, which could influence intercalation with nucleic acids or enzyme active sites.
Substituent Effects
  • Electron-Donating Groups :

    • The 4-methoxy and 7-methyl groups on the target’s benzothiazole likely increase lipophilicity, improving membrane permeability.
    • Compound 7’s 6,7-dimethoxyquinazoline further enhances polarity, possibly explaining its moderate yield (67%) compared to simpler acylated piperazines.
  • Halogenation (Fluorine) :

    • Fluorine in CAS 941909-05-3 and CAS 923512-19-0 may reduce metabolic degradation, extending half-life.
Pharmacokinetic Considerations
  • Hydrochloride Salt (Compound in ) :

    • The hydrochloride salt form improves aqueous solubility, a critical factor for oral bioavailability. The target compound’s free base form may require formulation adjustments for optimal delivery.
  • Thioether Linkage (CAS 941909-05-3) :

    • The thioether group could reduce susceptibility to enzymatic cleavage compared to ester or amide linkers.

Biological Activity

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a compound that integrates a benzothiazole moiety with a piperazine ring, known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H20N2O1S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

It features:

  • A benzothiazole ring, which is known for various bioactivities.
  • A piperazine moiety that enhances pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms.
  • Antibacterial Activity : The presence of the benzothiazole ring contributes to its antibacterial properties against a range of bacterial strains.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related derivatives:

Activity TypeTarget/EffectReference
Acetylcholinesterase InhibitionIC50 values ranging from 0.63 µM to 6.28 µM
Antibacterial ActivityModerate to strong against Salmonella typhi, Bacillus subtilis
Binding AffinityStrong binding interactions with BSA (Bovine Serum Albumin)

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Study on Enzyme Inhibition : Research demonstrated that derivatives with similar structures showed significant inhibition of AChE, making them potential candidates for treating neurodegenerative diseases. Compounds were found to have IC50 values significantly lower than standard inhibitors, indicating higher potency .
  • Antibacterial Screening : A series of synthesized compounds based on the benzothiazole structure were evaluated for their antibacterial properties. The results indicated that several compounds exhibited strong activity against pathogenic bacteria, suggesting the potential use in therapeutic applications .
  • Pharmacokinetics and Selectivity : In vivo studies highlighted the pharmacokinetic advantages of certain derivatives, showing effective brain penetration and selectivity towards specific muscarinic receptors . This suggests that modifications in the structure could enhance both efficacy and safety profiles.

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